

¹H NMR spectroscopic data for 1,3,6-octatriene isomers

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Compound of Interest

Compound Name: 1,3,6-Octatriene

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An in-depth guide to the ¹H NMR spectroscopic data of **1,3,6-octatriene** isomers, designed for researchers, scientists, and professionals in drug development, is currently unavailable in the searched literature. While various isomers of **1,3,6-octatriene** are documented in chemical databases, a comprehensive compilation of their experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), remains elusive.

Isomers of 1,3,6-Octatriene

1,3,6-Octatriene (C_8H_{12}) is a conjugated triene with double bonds at positions 1, 3, and 6. The stereochemistry of the double bonds at positions 3 and 6 can give rise to four possible geometric isomers:

- (3E,6E)-**1,3,6-octatriene**
- (3Z,6E)-**1,3,6-octatriene**
- (3E,6Z)-**1,3,6-octatriene**
- (3Z,6Z)-**1,3,6-octatriene**

Below is a diagram illustrating the relationship between these isomers.

Caption: Geometric isomers of **1,3,6-octatriene**.

¹H NMR Spectroscopic Data

A thorough search of scientific databases and literature did not yield a complete and tabulated set of experimental ¹H NMR data for all isomers of **1,3,6-octatriene**. While computational studies on the ¹H NMR chemical shifts of similar conjugated trienes, such as 2,4,6-octatriene, have been published, this information is theoretical and may not precisely match experimental values for the 1,3,6-isomers.

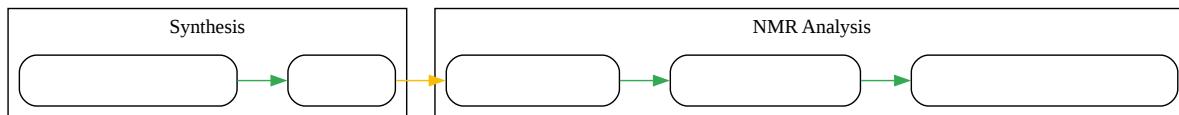
The anticipated ¹H NMR spectra of these isomers would exhibit complex signals in the olefinic region (typically δ 5.0-7.0 ppm) due to the coupling between the numerous vinyl protons. The terminal vinyl group (=CH₂) would likely show characteristic multiplets, while the internal vinyl protons would present as complex multiplets influenced by both vicinal and long-range couplings. The methylene protons at position 5 would likely appear as a multiplet in the allylic region (typically δ 2.0-3.0 ppm), coupled to the protons on the adjacent double bonds. The terminal methyl group at position 8 would appear as a doublet.

The specific chemical shifts and coupling constants are highly dependent on the stereochemistry (E/Z configuration) of the double bonds, which influences the spatial arrangement of the protons and, consequently, their magnetic environment.

Experimental Protocols

Detailed experimental protocols for the synthesis and subsequent ¹H NMR analysis of all **1,3,6-octatriene** isomers are not readily available in a single, comprehensive source. The synthesis of specific isomers would likely involve stereoselective methods such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or transition metal-catalyzed cross-coupling reactions.

A general workflow for obtaining the ¹H NMR data would involve the following steps:



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Caption: General experimental workflow.

- Stereoselective Synthesis: Synthesis of a specific **1,3,6-octatriene** isomer using an appropriate chemical reaction that controls the geometry of the double bonds.
- Purification: Isolation and purification of the target isomer from the reaction mixture, typically using techniques like column chromatography or distillation. Purity would be assessed by methods such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Sample Preparation: Dissolving a small, precise amount of the purified isomer in a deuterated solvent (e.g., CDCl_3 , C_6D_6) suitable for NMR spectroscopy. A small amount of a reference standard, such as tetramethylsilane (TMS), might be added.
- NMR Data Acquisition: Recording the ^1H NMR spectrum using a high-field NMR spectrometer. Standard one-dimensional proton spectra would be acquired, and for unambiguous assignment, two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) might be employed.
- Data Processing and Interpretation: Processing the raw NMR data (e.g., Fourier transformation, phasing, baseline correction) and integrating the signals. The chemical shifts would be referenced to the internal standard. The coupling constants would be determined from the splitting patterns of the signals.

Due to the lack of readily available experimental data, researchers interested in the ^1H NMR characteristics of **1,3,6-octatriene** isomers would likely need to synthesize these compounds and perform the NMR analysis themselves. The information presented here serves as a foundational guide for such an endeavor.

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